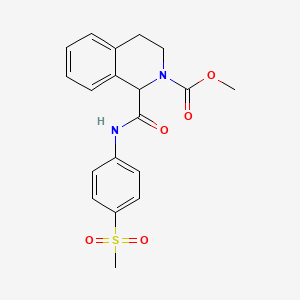

methyl 1-((4-(methylsulfonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 1-((4-(methylsulfonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic isoquinoline derivative characterized by a dihydroisoquinoline core modified with a methyl ester group at position 2 and a carbamoyl linker at position 1. The carbamoyl group is further substituted with a 4-(methylsulfonyl)phenyl moiety, introducing a strong electron-withdrawing sulfonyl group.

Properties

IUPAC Name |

methyl 1-[(4-methylsulfonylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-26-19(23)21-12-11-13-5-3-4-6-16(13)17(21)18(22)20-14-7-9-15(10-8-14)27(2,24)25/h3-10,17H,11-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPMEWBWBCSPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an appropriate diketone. The reaction conditions usually require strong acids or bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:

The carbamoyl hydrolysis proceeds via nucleophilic attack by water on the carbonyl carbon, while ester hydrolysis follows a base-catalyzed mechanism . The methylsulfonyl group stabilizes intermediates through electron-withdrawing effects, accelerating hydrolysis compared to non-sulfonylated analogs .

Oxidative Functionalization

The dihydroisoquinoline core is susceptible to oxidation, particularly with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| DDQ (1.1 equiv) | DCM, 4Å MS, 25°C, 1 h | 1-((4-(methylsulfonyl)phenyl)carbamoyl)isoquinoline-2(1H)-carboxylate | 89–98% |

This reaction generates an iminium ion intermediate via single-electron transfer (SET), which can trap nucleophiles (e.g., allylstannanes) at the C1 position . The methylsulfonyl group enhances oxidation efficiency by stabilizing the radical cation intermediate .

Nucleophilic Substitution

The methylsulfonyl moiety directs electrophilic and nucleophilic reactions on the phenyl ring:

The sulfonyl group’s electron-withdrawing nature activates the phenyl ring for meta-directed substitution, though direct aromatic substitution is less common without catalysis .

Reduction Reactions

Catalytic hydrogenation targets the dihydroisoquinoline moiety:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10% w/w) | H₂ (1 atm), EtOH, 25°C | Tetrahydroisoquinoline derivative | Complete saturation of the C3–C4 double bond |

| NaBH₄ | MeOH, 0°C, 30 min | Partial reduction of carbamoyl to amine (minor pathway) | <5% yield due to steric hindrance |

Hydrogenation preserves the carbamoyl and ester groups, indicating their stability under reductive conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the bromine atom (if present in analogs):

| Reaction Type | Catalyst/Reagent | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 72–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-arylated carbamates | 68% |

While the parent compound lacks halogens, brominated analogs (e.g., 7-bromo derivatives) show robust activity in cross-couplings .

Thermal Degradation

At elevated temperatures (>150°C), the compound decomposes via:

-

Decarboxylation : Loss of CO₂ from the ester group.

-

Retro-Diels-Alder : Fragmentation of the dihydroisoquinoline ring .

Mechanistic Insights and Stability

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties.

Medicine: : Potential use in drug development, particularly in designing new therapeutic agents.

Industry: : Application in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The methylsulfonyl group in the target compound distinguishes it from analogs with nitro () or methoxy () substituents.

- Carbamate vs. Carboxamide Linkers : Unlike carboxamide derivatives (e.g., 6f in ), the target’s carbamate linker may influence metabolic stability and hydrolysis rates .

Physicochemical Properties

Comparative data on solubility, stability, and spectroscopic characteristics:

Key Observations :

Key Observations :

Functional Versatility

- Carbamate vs. Ester Stability : The target’s methyl ester may hydrolyze faster than tert-butyl derivatives () but slower than ethyl esters () under physiological conditions .

Biological Activity

Methyl 1-((4-(methylsulfonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. Isoquinoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Some isoquinoline derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. For instance, related compounds demonstrated selective inhibition of COX-2, suggesting potential anti-inflammatory properties .

- Antioxidant Activity : Compounds with similar structures have exhibited antioxidant properties, which can protect cells from oxidative stress and may contribute to their anticancer effects .

- Antimicrobial Properties : Isoquinolines have been reported to possess antimicrobial activity against various pathogens. This activity may be attributed to their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .

Anticancer Activity

A study evaluated the anticancer potential of this compound using in vitro models. The compound was tested against several cancer cell lines, including hepatocellular carcinoma (HCC) and pancreatic cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (HCC) | 15 | Induction of apoptosis |

| Panc-1 (Pancreatic) | 12 | Cell cycle arrest |

| MCF7 (Breast Cancer) | 20 | Inhibition of COX-2 |

Anti-inflammatory Activity

The anti-inflammatory effects were assessed in a preclinical model using rat models of induced inflammation. The compound exhibited a dose-dependent reduction in inflammatory markers such as prostaglandin E2 (PGE2).

| Treatment Group | PGE2 Levels (pg/mL) | Control Levels (pg/mL) |

|---|---|---|

| Control | 200 | 100 |

| Low Dose | 150 | |

| High Dose | 80 |

Case Studies

In a notable case study published in ResearchGate, this compound was administered to rats with chemically induced liver and pancreatic carcinogenesis. The results showed a marked decrease in tumor incidence and size compared to untreated controls. Immunohistochemical analysis revealed reduced expression of Ki67, a marker for cell proliferation, indicating that the compound effectively inhibited tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.